N-Boc-2-amino-5-bromobenzaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of N-Boc-2-amino-5-bromobenzaldehyde involves the use of the N-tert-butyloxycarbonyl (N-Boc) group . The N-Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage .Molecular Structure Analysis
The molecular structure of N-Boc-2-amino-5-bromobenzaldehyde is represented by the InChI code 1S/C12H14BrNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16) .Physical And Chemical Properties Analysis
N-Boc-2-amino-5-bromobenzaldehyde has a molecular weight of 300.15 g/mol. It should be stored at a temperature of 2-8°C .Scientific Research Applications
N-Boc Protection of Amines, Amino Acids, and Peptides
This compound is used in the N-Boc protection of amines, amino acids, and peptides . The N-Boc protection is a fundamental and useful transformation in organic synthesis, especially in peptide chemistry . The presence of the amine moiety in a wide range of biomolecules makes this protection strategy important .
Peptide Synthesis
“N-Boc-2-amino-5-bromobenzaldehyde” is used in peptide synthesis . Protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis, as they can be easily converted into the free amines . This is also useful in Merrifield solid-phase peptide synthesis .
Stability and Resistance to Racemization
The compound provides stability and resistance to racemization during peptide synthesis . N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
“tert-Butyl carbamate” was used in palladium-catalyzed synthesis of N-Boc-protected anilines . This highlights its role in the synthesis of complex organic compounds .
Synthesis of Tetrasubstituted Pyrroles
It was used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . This indicates its utility in the synthesis of heterocyclic compounds .
Molecular Simulation Visualizations
The compound can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations . This suggests its potential application in computational chemistry and molecular modeling .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(4-bromo-2-formylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFGBAVTKUUICF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596300 |
Source
|
Record name | tert-Butyl (4-bromo-2-formylphenyl)carbamatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
199273-16-0 |
Source
|
Record name | tert-Butyl (4-bromo-2-formylphenyl)carbamatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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